

Comparison of Anesthetic Profile: Centbucridine vs. Lidocaine

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Compound Focus: Centbucridine

CAS No.: 82636-28-0

Cat. No.: S523161

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The table below synthesizes quantitative data from clinical trials, primarily in dental and ophthalmic procedures.

Parameter	Centbucridine (0.5%)	Lignocaine (2% with Adrenaline)	Context & Notes
Onset of Action	105.2 sec [1], 162.9 sec [2]	99.7 sec [1], 176.0 sec [2]	Dental IANB. Differences not statistically significant in controlled trials [1].
Duration of Action	91.9 min [1], 151.0 min [2]	91.6 min [1], 111.1 min [2]	Dental IANB. One study in adults showed a significantly longer duration for Centbucridine [2].
Depth of Anesthesia	No significant difference [1] [2]	No significant difference [1] [2]	Assessed by Visual Analog Scale (VAS) during dental procedures.

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Cardiovascular Effects	Statistically significant drop in pulse rate at 10 & 30 min [1]. Better cardiovascular stability [3].	Increased heart rate due to adrenaline [3].	Centbuclidine has inherent vasoconstrictive properties, unlike Lidocaine which requires added adrenaline [2] [4].

Detailed Experimental Data and Methodologies

For researchers, the specifics of the experimental protocols are crucial for evaluating the data.

Dental Nerve Block Anesthesia

- **Study Design:** A split-mouth, triple-blind, randomized controlled trial [1]. This robust design involved 56 children (aged 12-14) requiring bilateral dental procedures, with each side randomly assigned to a different anesthetic.
- **Intervention:** Administration of 0.5% **Centbuclidine** versus 2% Lignocaine with adrenaline (1:200,000) via **Inferior Alveolar Nerve Block (IANB)** using a standardized protocol [1].
- **Primary Outcomes Measured:**
 - **Onset:** Time from injection to subjective numbness and objective loss of sensation to pinprick [1] [2].
 - **Duration:** Time from onset until the patient reported a return of normal sensation, confirmed by pinprick test [1] [2].
 - **Depth:** Patient-reported pain during the procedure using a pre-validated **Visual Analog Scale (VAS)** [1] [2].
 - **Cardiovascular Effect:** Perioperative pulse rate monitored with a pulse oximeter [1].

Another similar RCT in 198 adults confirmed these findings, also using IANB for molar extractions and the same assessment methods [2].

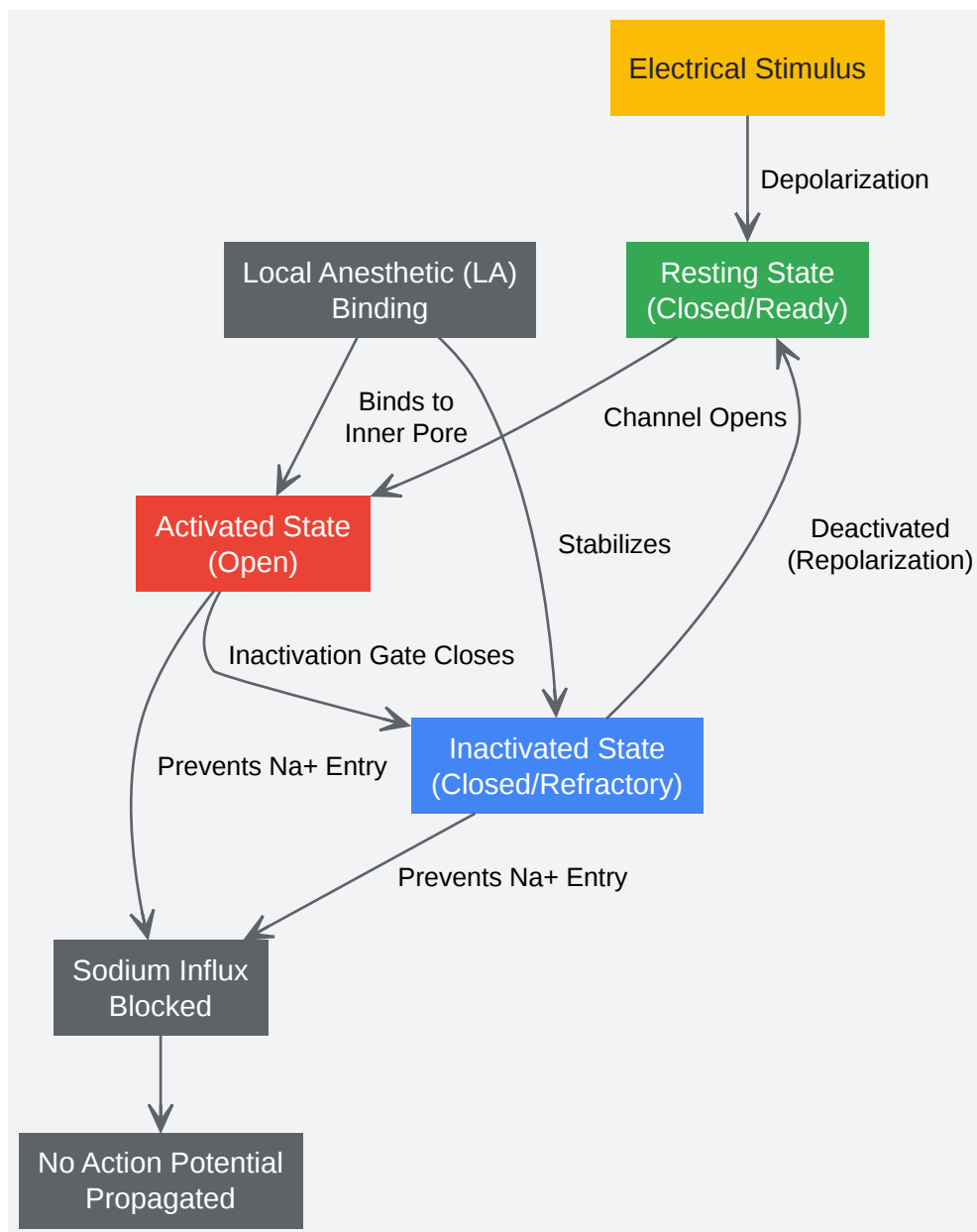
Topical Ophthalmic Anesthesia

- **Study Design:** A randomized, double-masked clinical trial on 60 healthy volunteers [5].

- **Intervention:** Single-drop instillation of 0.5% **Centbucriidine**, 1% **Centbucriidine**, or 4% Lignocaine in one eye [5].
- **Key Findings:**
 - **Onset:** 4% **Lignocaine** had the quickest onset, significantly faster than both **Centbucriidine** concentrations.
 - **Duration & Depth:** 1% **Centbucriidine** exhibited the longest period of peak activity and total duration of anesthesia, as well as the greatest depth of analgesia [5].

Pharmacological Mechanism of Action

The following diagram illustrates the core mechanism shared by both **Centbucriidine** and Lidocaine, which involves blocking voltage-gated sodium channels in nerve cells.



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This mechanism disrupts the influx of sodium ions (Na⁺), which is essential for nerve depolarization and the propagation of action potentials, thereby producing a reversible loss of sensation [6].

Key Insights for Drug Development

- **Chemical Profile:** **Centbucridine** is a significant outlier as a **non-ester, non-amide local anesthetic**. It is a quinoline derivative, which distinguishes it from all other classic agents [2] [6].

- **Inherent Vasoconstriction:** A key potential advantage of **Centbucridine** is its **inherent vasoconstrictive property** [2] [4]. This eliminates the need to combine it with adrenaline, making it a candidate for patients in whom vasoconstrictors are contraindicated (e.g., those with cardiovascular issues or thyroid dysfunction) [2] [3].
- **Safety Profile:** Existing clinical studies report that **Centbucridine** is well-tolerated, with no significant side effects or allergic reactions observed during trials [2].

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References

1. Comparison of 0.5% Centbucridine and 2% Lignocaine as ... [pubmed.ncbi.nlm.nih.gov]
2. A Randomized Controlled Trail Comparing the Efficacy of 0.5 ... [pmc.ncbi.nlm.nih.gov]
3. A comparative study between 0.5% centbucridine and 2% ... [ijbcp.com]
4. A comparative study between 0.5% centbucridine HCl and ... [pmc.ncbi.nlm.nih.gov]
5. Centbucridine, a newer topical anaesthetic compared with ... [pubmed.ncbi.nlm.nih.gov]
6. Local Anesthetics [intechopen.com]

To cite this document: Smolecule. [Comparison of Anesthetic Profile: Centbucridine vs. Lidocaine]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b523161#centbucridine-duration-of-action-comparison-lidocaine>]

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